molecular formula C25H26FN5O2S B2470139 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 1359312-86-9

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2470139
CAS No.: 1359312-86-9
M. Wt: 479.57
InChI Key: FGEUIJVBIWRYFM-UHFFFAOYSA-N
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Description

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidinone core substituted with an ethyl group at position 1, a 4-fluorobenzyl group at position 6, and a methyl group at position 2. The sulfanyl group at position 5 is linked to an acetamide moiety bearing a 3-ethylphenyl substituent.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-4-17-7-6-8-20(13-17)27-21(32)15-34-25-28-22-16(3)29-31(5-2)23(22)24(33)30(25)14-18-9-11-19(26)12-10-18/h6-13H,4-5,14-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUIJVBIWRYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the ethyl and methyl groups: These groups can be introduced via alkylation reactions using ethyl and methyl halides.

    Formation of the sulfanyl linkage: This step involves the reaction of a thiol with the pyrazolo[4,3-d]pyrimidine core.

    Acetamide formation: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Exploration of its potential use in the development of novel materials with unique properties.

    Biology: Study of its effects on biological systems and potential use as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Pyrazolo-Pyrimidinone Derivatives

Key Analogs:

2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()

  • Differences :
  • Benzyl substituent: 3-methoxy (electron-donating) vs. 4-fluoro (electron-withdrawing) in the target compound.
  • Acetamide substituent: 3-fluorophenyl vs. 3-ethylphenyl.
    • Implications : The methoxy group may enhance solubility but reduce metabolic stability compared to the fluoro group. The 3-fluorophenyl acetamide could increase polarity but decrease lipophilicity relative to the ethyl group .

2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()

  • Differences :
  • Benzyl substituent: Identical 4-fluorobenzyl as the target compound.
  • Acetamide substituent: 3-methylphenyl vs. 3-ethylphenyl.
Table 1: Structural Comparison of Pyrazolo-Pyrimidinone Derivatives
Compound Benzyl Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-fluoro 3-ethylphenyl ~550 (estimated) High lipophilicity, moderate polarity
Compound 3-methoxy 3-fluorophenyl ~540 (estimated) Enhanced solubility, lower metabolic stability
Compound 4-fluoro 3-methylphenyl ~530 (estimated) Reduced steric hindrance, moderate lipophilicity

Acetamide Variants: Substitution Effects

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide ()

  • Differences :
  • Core structure: Pyrazolo[3,4-b]pyridine vs. pyrazolo[4,3-d]pyrimidinone.
  • Substituents: 4-chlorophenyl (core) and 4-trifluoromethylphenyl (acetamide). Implications: The trifluoromethyl group increases electronegativity and metabolic resistance, while the chloro group may enhance halogen bonding. The pyridine core alters ring basicity compared to pyrimidinone .

N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()

  • Differences :
  • Core: Triazole vs. pyrazolo-pyrimidinone.
  • Substituents: Piperidinyl-sulfonyl and methoxyphenyl groups.
    • Implications : The triazole core may confer rigidity, while sulfonyl and piperidinyl groups enhance hydrogen-bonding capacity .

Research Findings and Inferred Pharmacological Profiles

  • Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound and analog likely improves binding to hydrophobic pockets and resistance to oxidative metabolism compared to methoxy or chloro groups .
  • Synthetic Feasibility : Ethyl and methyl groups are synthetically accessible, as demonstrated in (melting point 221–223°C for a related compound), suggesting robust crystallinity and stability .

Biological Activity

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a novel synthetic derivative belonging to the class of pyrazolo[4,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24FN5OSC_{20}H_{24}FN_5OS, with a molecular weight of approximately 396.49 g/mol. The structural features include a pyrazolo-pyrimidine core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

Numerous studies have explored the anticancer potential of similar pyrazolo derivatives. For instance:

  • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported IC50 values for related compounds range from 0.39 µM to 49.85 µM, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF70.46 ± 0.04
Compound BA54926
Compound CHCT1160.39 ± 0.06

Anti-inflammatory Activity

Research suggests that derivatives of pyrazolo compounds can also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on CDK Inhibition : A study investigated the effect of a similar pyrazolo compound on CDK2 inhibition, revealing an IC50 value of approximately 0.98 µM, suggesting strong potential for therapeutic applications in cancer treatment .
  • Antitumor Efficacy : Another study reported that a derivative showed significant antitumor activity against HepG2 (liver cancer) with an IC50 value of 31.5 µM when compared to doxorubicin as a standard treatment .

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